1L-epi-2-Inosose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

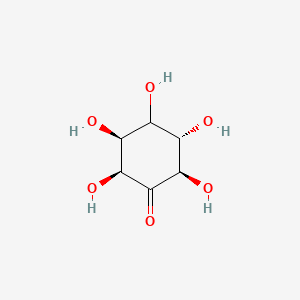

(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEGBDHSGHXOGT-SHRIJZPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(=O)C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)[C@H]([C@H](C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1L-epi-2-Inosose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1L-epi-2-Inosose. It is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields. While detailed experimental protocols for its synthesis and purification are not extensively documented in publicly available literature, this guide furnishes a summary of current knowledge and outlines general methodological approaches.

Core Chemical and Physical Properties

This compound is a monosaccharide derivative, an isomer of inositol. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₆ | N/A |

| Molecular Weight | 178.14 g/mol | N/A |

| CAS Number | 33471-33-9 | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Purity | ≥98.0% (by HPLC) | N/A |

| Optical Rotation | [α]²⁰/D -3.0° to -5.5° (c=1 in H₂O) | N/A |

| Boiling Point | 368.6 ± 42.0 °C at 760 mmHg | N/A |

| Density | 2.0 ± 0.1 g/cm³ | N/A |

| Storage Temperature | 2-8°C | N/A |

| Melting Point | Not available | N/A |

Experimental Protocols: A General Overview

Microbial Synthesis from myo-Inositol

A patented method describes the production of this compound from myo-inositol utilizing a microorganism.[1] The general steps involve:

-

Cultivation of Microorganism: A suitable microorganism capable of converting myo-inositol to this compound is cultivated in a nutrient-rich medium. The patent mentions a new microorganism, Xanthomonas sp. AB 10119, for this purpose.[1]

-

Fermentation: The cultured microorganism is introduced into a fermentation broth containing myo-inositol as the substrate, along with carbon and nitrogen sources. The fermentation is carried out under controlled aerobic conditions to facilitate the enzymatic conversion.[1]

-

Harvesting and Cell Removal: After a sufficient incubation period, the fermentation broth is harvested, and the microbial cells are removed, typically by centrifugation or filtration, to yield a supernatant containing the product.[1]

The following diagram illustrates a generalized workflow for this microbial production process.

Purification

The patent for microbial synthesis suggests purification of the resulting supernatant by ion-exchange chromatography or treatment with activated charcoal, followed by crystallization.[1] While a specific High-Performance Liquid Chromatography (HPLC) protocol for this compound is not documented, methods for the analysis of other inositol isomers can be adapted. These methods often utilize columns such as Aminex HPX-87 or lead-form resin-based columns.

A general approach to purification might involve:

-

Initial Cleanup: Passing the cell-free supernatant through an activated charcoal column to remove colored impurities.

-

Ion-Exchange Chromatography: Utilizing anion and cation exchange resins to remove charged molecules.

-

Size-Exclusion Chromatography: To separate the product based on molecular size.

-

Crystallization: Inducing crystallization from a suitable solvent to obtain the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a standard method for the analysis and purification of inositols. A typical setup would involve a carbohydrate analysis column and a refractive index detector or a pulsed amperometric detector for sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR spectral data for this compound are not available in public databases, NMR remains a critical tool for structural confirmation. For a novel or synthesized sample, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the molecular structure and stereochemistry.

Signaling and Metabolic Pathways

There is no direct evidence in the reviewed literature implicating this compound in specific signaling pathways. However, as an inositol isomer, it is likely to be involved in the broader inositol metabolic pathway. Myo-inositol, a closely related compound, is a precursor for the synthesis of inositol phosphates, which are crucial second messengers in a multitude of signaling cascades regulating cell growth, differentiation, and apoptosis.

The general pathway of inositol metabolism starts with the conversion of glucose-6-phosphate to myo-inositol, which can then be converted to other inositol isomers or phosphorylated to enter various signaling cascades.

The following diagram provides a simplified overview of the central inositol metabolic pathway.

Conclusion

This compound is a carbohydrate of interest with well-defined chemical and physical properties. While its biological role and specific involvement in signaling pathways remain to be elucidated, its structural similarity to other inositols suggests potential significance in cellular metabolism. The development of detailed and reproducible experimental protocols for its synthesis and purification will be crucial for advancing research into its biological functions and potential therapeutic applications. This guide provides a consolidated source of current knowledge to support these future research endeavors.

References

The Discovery and Natural Occurrence of 1L-epi-2-Inosose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1L-epi-2-Inosose is a ketoinositol of significant interest due to its potential biological activities and as a chiral starting material for the synthesis of other valuable compounds, such as D-chiro-inositol, which has therapeutic applications in conditions like insulin-resistant diabetes. While not a widely abundant natural product, its discovery is linked to the metabolic activity of specific soil microorganisms. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and methodologies for the production and isolation of this compound, with a focus on microbial fermentation.

Discovery and Natural Occurrence

The discovery of this compound in a natural context is primarily associated with the microbial oxidation of myo-inositol. While inositols are widespread in nature, the specific stereoisomer this compound is not considered a common naturally occurring compound in the same vein as myo-inositol. Its presence has been identified through the screening of microorganisms capable of transforming myo-inositol.

Initial methods for producing L-epi-2-inosose involved chemical synthesis, such as the oxidation of myo-inositol with nitric acid to form a racemic mixture, followed by reduction and subsequent microbial oxidation[1]. However, the direct fermentative production from myo-inositol by specific bacterial strains represents a more direct and efficient "natural" production method.

Microbial Sources

A key breakthrough in the natural production of this compound was the isolation of bacterial strains capable of performing this bioconversion. Extensive screening of soil samples led to the identification of several effective bacterial strains[1].

Table 1: Microbial Strains Capable of Producing this compound from myo-Inositol

| Strain Designation | Genus | Isolation Source |

| AB 10119 | Xanthomonas sp. | Soil Sample |

| AB 10215 | Xanthomonas sp. | Soil Sample |

| AB 10135 | Xanthomonas sp. | Soil Sample |

These strains have demonstrated the ability to convert myo-inositol into L-epi-2-inosose with high optical purity[1]. The natural occurrence of this compound is therefore linked to environments where both myo-inositol and these specific microorganisms are present.

Biosynthesis Pathway: Microbial Bioconversion

The production of this compound by these microorganisms is an oxidative bioconversion process. The bacteria utilize myo-inositol as a substrate and, through enzymatic action, oxidize it to this compound.

Caption: Microbial conversion of myo-inositol to this compound.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and characterization of this compound based on the microbial fermentation process described in the literature[1].

Production of this compound via Fermentation

This protocol outlines the steps for culturing a capable microorganism and inducing the production of this compound.

Workflow for Fermentative Production

Caption: Workflow for the fermentative production of this compound.

Materials:

-

A suitable bacterial strain (e.g., Xanthomonas sp. AB 10119)

-

Liquid culture medium (containing carbon and nitrogen sources)

-

myo-Inositol

-

Sterile flasks or a fermenter

-

Incubator shaker

Procedure:

-

Prepare a liquid culture medium containing appropriate carbon and nitrogen sources.

-

Add myo-inositol to the medium as the substrate.

-

Inoculate the medium with a culture of the selected microorganism.

-

Incubate the culture under aerobic conditions with shaking at an appropriate temperature for a sufficient period to allow for the conversion of myo-inositol to this compound.

-

Monitor the progress of the fermentation.

-

Once the conversion is complete, proceed to the isolation and purification steps.

Isolation and Purification of this compound

This protocol describes the general steps for recovering this compound from the culture broth.

Materials:

-

Culture broth containing this compound

-

Centrifuge

-

Ion-exchange resin(s)

-

Activated carbon

-

Crystallization apparatus

Procedure:

-

Remove the microbial cells from the culture broth by centrifugation or filtration to obtain a cell-free supernatant.

-

Subject the supernatant to treatment with one or more ion-exchange resins to remove charged impurities.

-

Treat the resulting solution with activated carbon to decolorize and remove other organic impurities.

-

Concentrate the purified solution.

-

Induce crystallization of this compound from the concentrated solution.

-

Collect the crystals of this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Polarimetry | Confirmation of optical purity. |

Quantitative Data

The patent literature suggests that this microbial fermentation method can be an effective way to produce this compound on a commercial scale, implying a significant yield, although specific quantitative data on natural concentrations in soil or yields from fermentation are not provided in the public domain. The efficiency of the process allows for the production of L-epi-2-inosose with high optical purity[1].

Conclusion

The discovery of this compound from natural sources is intrinsically linked to the field of microbiology and biotransformation. While not a ubiquitously found natural product, its production by specific soil bacteria from a common substrate, myo-inositol, highlights the vast metabolic potential of microorganisms. The methodologies outlined in this guide, derived from the foundational patent literature, provide a framework for the fermentative production, isolation, and characterization of this valuable ketoinositol for research and development purposes. Further studies are warranted to explore the natural distribution of this compound-producing microorganisms and to optimize the fermentation process for even higher yields.

References

The Role of 1L-epi-2-Inosose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1L-epi-2-inosose, focusing on its emerging significance not as a direct intermediate in central carbohydrate metabolism, but as a crucial precursor in the synthesis of therapeutically important inositols, particularly D-chiro-inositol. This document details the known biochemical pathways involving inositol stereoisomers, the enzymatic reactions governing their conversion, and the methodologies employed for their study. Quantitative data on relevant enzyme kinetics are presented, alongside detailed experimental protocols and pathway visualizations, to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biochemistry.

Introduction to Inositols and their Metabolic Significance

Inositol is a carbocyclic polyol with nine possible stereoisomers, of which myo-inositol is the most abundant in nature.[1] Inositols are integral components of cellular signaling pathways, acting as precursors for second messengers like inositol phosphates and phosphoinositides.[2] They also play a role in membrane biogenesis, stress response, and nerve transmission. While not a primary energy source, the metabolism of inositols is intrinsically linked to central carbohydrate pathways. Notably, myo-inositol can be synthesized from glucose-6-phosphate, and its catabolism can feed into the pentose phosphate pathway.[1][3]

One lesser-known stereoisomer, this compound, has garnered attention for its role as a key intermediate in the stereospecific synthesis of other inositols.[4] This guide elucidates the known metabolic context of this compound, focusing on its production from myo-inositol and its subsequent conversion to D-chiro-inositol, a molecule implicated in insulin signal transduction.

The Metabolic Position of this compound

Current evidence does not place this compound as a direct intermediate in mainstream carbohydrate metabolism pathways such as glycolysis or the citric acid cycle. Instead, its primary recognized role is in the specialized metabolism of inositols, acting as a pivotal precursor.

Microbial Production from myo-Inositol

The most well-documented pathway for this compound formation is the microbial oxidation of myo-inositol. Specific microorganisms possess enzymes, likely inositol dehydrogenases, that catalyze this conversion. This biotransformation is of significant industrial interest as it provides a stereospecific route to this compound, which is a valuable chiral building block. A patented process describes the use of a microorganism to convert myo-inositol into L-epi-2-inosose in a one-step reaction.

Precursor to D-chiro-Inositol

The primary biomedical significance of this compound lies in its utility as a starting material for the chemical synthesis of D-chiro-inositol (DCI). DCI is a biologically active inositol that plays a role in insulin signaling and has been investigated as a therapeutic agent for conditions involving insulin resistance, such as Polycystic Ovary Syndrome (PCOS). The stereospecific reduction of this compound is a key step in obtaining DCI.

Enzymology of Inositol Conversions

The conversion of inositols is governed by a class of enzymes known as inositol dehydrogenases (IDHs) and other related enzymes like myo-inositol oxygenase (MIOX).

Inositol Dehydrogenases (IDHs)

IDHs are NAD(P)+-dependent oxidoreductases that catalyze the oxidation of inositols to inososes (ketoinositols). Several IDHs have been identified and characterized, primarily in bacteria. For instance, Corynebacterium glutamicum possesses multiple IDHs with varying substrate specificities for myo-, scyllo-, and D-chiro-inositol. The enzyme Hyg17 from Streptomyces hygroscopicus is a myo-inositol dehydrogenase involved in the biosynthesis of the aminocyclitol core of hygromycin A. While the specific enzyme responsible for the direct conversion of myo-inositol to this compound is not fully characterized in the available literature, the existence of a diverse range of IDHs suggests a family of enzymes capable of such stereospecific oxidations.

myo-Inositol Oxygenase (MIOX)

MIOX represents a key link between inositol metabolism and central carbohydrate pathways. This non-heme di-iron enzyme catalyzes the oxidative cleavage of the myo-inositol ring to form D-glucuronic acid. D-glucuronic acid can then enter the glucuronate-xylulose pathway, ultimately being converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. This pathway is the primary route for myo-inositol catabolism in mammals, predominantly occurring in the kidneys.

Quantitative Data

Quantitative data for enzymes involved in inositol metabolism are crucial for understanding pathway dynamics and for metabolic engineering applications. The following tables summarize the available kinetic parameters for relevant enzymes.

| Enzyme | Substrate | KM | kcat | Source Organism | Reference |

| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 4.5 x 10-2 M | - | Rat | |

| myo-Inositol Oxygenase (MIOX) | Oxygen | 9.5 x 10-6 M | - | Rat | |

| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 5.9 mM | 11 min-1 | Pig | |

| myo-Inositol Oxygenase (MIOX) | D-chiro-Inositol | 33.5 mM | - | Pig | |

| Inositol Dehydrogenase (Hyg17) | myo-Inositol | 9.0 ± 1.1 mM | - | Streptomyces hygroscopicus | |

| Inositol Dehydrogenase (Hyg17) | NAD+ | - | - | Streptomyces hygroscopicus |

Table 1: Kinetic Parameters of Key Enzymes in Inositol Metabolism

| Method | Analyte(s) | Key Performance Characteristics | Reference |

| Enzymatic Cycling | myo-Inositol | Linear range: 10-400 µmol/L; Recovery: 98-105%; Within-run CV: 0.6-2.1%; Between-run CV: 1.1-3.0% | |

| High-Performance Liquid Chromatography (HPLC) | myo-Inositol and other inositol phosphates | Used for rapid, on-line detection and quantification. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Inositol isomers | Requires derivatization for analysis of polar compounds. |

Table 2: Performance Characteristics of Analytical Methods for Inositol Quantification

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound and related inositol metabolism.

Microbial Conversion of myo-Inositol to this compound

This protocol is based on the general principles outlined in the patent literature for the microbial production of this compound.

-

Microorganism Cultivation: A microorganism capable of converting myo-inositol to L-epi-2-inosose is cultured under aerobic conditions in a liquid medium containing myo-inositol, carbon sources, and nitrogen sources.

-

Fermentation: The culture is maintained under controlled temperature and pH to allow for the accumulation of L-epi-2-inosose in the culture broth.

-

Product Isolation: After an appropriate incubation period, the microbial cells are removed by centrifugation or filtration.

-

Purification: The supernatant containing L-epi-2-inosose is subjected to purification steps, which may include chromatography (e.g., ion exchange, size exclusion) to isolate the final product.

Quantification of myo-Inositol using an Enzymatic Cycling Method

This method provides a sensitive and specific means to quantify myo-inositol in biological samples.

-

Reagent Preparation: Prepare a reaction mixture containing thio-NAD+, NADH, and a thermostable myo-inositol dehydrogenase (IDH).

-

Sample Preparation: Prepare biological samples (e.g., serum, urine) and a series of myo-inositol standards.

-

Reaction Initiation: Add the sample or standard to the reaction mixture and incubate at 37°C.

-

Measurement: Monitor the increase in absorbance at 405 nm, which corresponds to the formation of thio-NADH.

-

Quantification: Determine the concentration of myo-inositol in the samples by comparing their absorbance values to the standard curve.

Analysis of Inositols by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of inositols.

-

Sample Extraction: Extract inositols from the biological matrix using a suitable solvent, such as 80% ethanol.

-

Chromatographic System: Utilize an HPLC system equipped with a suitable column (e.g., an anion exchange column for inositol phosphates) and a detector (e.g., refractive index detector, evaporative light scattering detector, or UV detector after derivatization).

-

Mobile Phase: Employ an appropriate mobile phase for the separation of the target inositols.

-

Analysis: Inject the extracted sample and standards onto the HPLC system. Identify and quantify the inositols based on their retention times and peak areas relative to the standards.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: Overview of myo-inositol metabolism, highlighting the position of this compound as a precursor to D-chiro-inositol and the connection to the pentose phosphate pathway via the MIOX-catalyzed reaction.

Figure 2: A generalized workflow for the microbial production and subsequent analysis of inositol derivatives like this compound.

Conclusion and Future Directions

While this compound does not appear to be a conventional intermediate in central carbohydrate metabolism, its role as a key precursor in the synthesis of D-chiro-inositol positions it as a molecule of significant interest for therapeutic development and metabolic engineering. The microbial conversion of myo-inositol to this compound represents a promising avenue for the sustainable production of this valuable chiral synthon.

Future research should focus on the isolation and characterization of the specific inositol dehydrogenases responsible for the formation of this compound from myo-inositol. A deeper understanding of the structure, mechanism, and substrate specificity of these enzymes will be invaluable for optimizing microbial production strains and for the potential development of novel biocatalytic processes. Furthermore, a more thorough investigation into the potential, albeit likely minor, endogenous metabolic roles of this compound in various organisms could reveal new biological functions for this intriguing inositol isomer.

References

- 1. iris.unimore.it [iris.unimore.it]

- 2. Structural and Biophysical Characterization of Human myo-Inositol Oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol oxygenase - Wikipedia [en.wikipedia.org]

- 4. DE60033941T2 - NOVEL METHOD FOR THE PREPARATION OF L-EPI-2-INOSOSE AND NOVEL METHOD FOR THE PREPARATION OF EPI-INOSITOL - Google Patents [patents.google.com]

The Biological Crossroads of Inosose Stereoisomers: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biological Significance, Signaling Pathways, and Therapeutic Potential of Inosose Stereoisomers

In the intricate landscape of cellular signaling, the seemingly simple six-carbon cyclitols known as inositols and their oxidized counterparts, inososes, play a profoundly significant and multifaceted role. The stereoisomerism of these molecules, arising from the spatial arrangement of their hydroxyl groups, dictates their unique biological functions, influencing everything from insulin signal transduction and calcium homeostasis to neuronal function and amyloid-beta aggregation. This technical guide provides a comprehensive overview of the biological significance of inosose stereoisomers, tailored for researchers, scientists, and drug development professionals. We delve into the core signaling pathways, present key quantitative data, offer detailed experimental methodologies, and provide visual representations of these complex molecular interactions.

The Inosose Stereoisomer Family: A Structural and Functional Overview

There are nine possible stereoisomers of inositol, with myo-inositol being the most abundant and biologically central isomer in eukaryotes.[1][2] Other naturally occurring isomers, though in smaller quantities, include scyllo-, D-chiro-, L-chiro-, muco-, and neo-inositol.[1] The remaining isomers, allo-, epi-, and cis-inositol, are less common in nature.[3] The distinct spatial arrangement of the hydroxyl groups in each stereoisomer is the basis for their diverse biological activities and their specific interactions with enzymes and receptors.[4]

Table 1: Overview of Key Inosose Stereoisomers and their Primary Biological Roles

| Stereoisomer | Primary Biological Role(s) | Key Associated Pathways/Processes | Potential Therapeutic Applications |

| myo-Inositol | Precursor for all inositol-containing compounds, including inositol phosphates and phosphoinositides. | Phosphoinositide signaling, insulin signal transduction, calcium signaling, cytoskeleton assembly. | Polycystic ovary syndrome (PCOS), metabolic syndrome, depression, anxiety disorders. |

| scyllo-Inositol | Modulator of amyloid-beta (Aβ) aggregation. | Alzheimer's disease pathology. | Alzheimer's disease. |

| D-chiro-Inositol | Mediator of insulin action, component of inositol phosphoglycans (IPGs). | Insulin signal transduction, glycogen synthesis. | Polycystic ovary syndrome (PCOS), insulin resistance, type 2 diabetes. |

| L-chiro-Inositol | Less well-characterized than D-chiro-inositol. | Inositol metabolism. | Research is ongoing. |

| epi-Inositol | Anxiolytic-like effects, potential modulator of mood. | Neurological signaling. | Mood and anxiety disorders. |

| muco-Inositol | Involved in Na-path sensory transduction. | Sensory signaling. | Research is ongoing. |

| allo-Inositol | Studied for its potential in managing insulin sensitivity and metabolic health. | Cellular signaling and metabolism. | Polycystic ovary syndrome (PCOS), diabetes. |

| neo-Inositol | Biological function is largely unknown, detected in the brain. | Inositol metabolism. | Research is ongoing. |

| cis-Inositol | Binds to the inositol-1,4,5-trisphosphate receptor. | Calcium signaling. | Research is ongoing. |

Core Signaling Pathways Involving Inosose Stereoisomers

The biological significance of inosose stereoisomers is most profoundly demonstrated through their central role in the phosphatidylinositol (PI) signaling pathway . This pathway is a cornerstone of intracellular communication, regulating a vast array of cellular processes.

The Phosphatidylinositol (PI) Signaling Pathway

The PI pathway begins with the phosphorylation of phosphatidylinositol (PI), a membrane lipid with a myo-inositol headgroup. A series of lipid kinases, including phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks), sequentially phosphorylate the inositol ring to generate various phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2).

Upon stimulation by various extracellular signals (e.g., hormones, growth factors, neurotransmitters), phospholipase C (PLC) is activated and hydrolyzes PIP2 into two key second messengers:

-

Inositol 1,4,5-trisphosphate (InsP3): A soluble molecule that diffuses into the cytoplasm and binds to InsP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC).

The subsequent rise in intracellular Ca2+ and activation of PKC initiate a cascade of downstream signaling events that control processes such as cell growth, proliferation, differentiation, apoptosis, and metabolism.

Insulin Signal Transduction

D-chiro-inositol and myo-inositol are key players in insulin signal transduction. They are components of inositol phosphoglycans (IPGs), which act as second messengers of insulin action. Following insulin binding to its receptor, IPGs containing either D-chiro-inositol or myo-inositol are released and modulate the activity of intracellular enzymes involved in glucose metabolism. A deficiency in the conversion of myo-inositol to D-chiro-inositol has been linked to insulin resistance, a hallmark of conditions like PCOS and type 2 diabetes.

Quantitative Data on Inosose Stereoisomer Interactions

The biological effects of inosose stereoisomers are underpinned by their specific and quantifiable interactions with proteins. The following tables summarize available quantitative data on binding affinities and enzyme kinetics.

Table 2: Binding Affinities of Inosose Stereoisomers and Derivatives to Receptors and Proteins

| Ligand | Protein/Receptor | Cell/System | Binding Affinity (Kd) | Reference(s) |

| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor Type I | SH-SY5Y cells | 1.5 nM | |

| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor Type II | AR4-2J cells | 2.5 nM | |

| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor Type III | RINm5F cells | 22.4 nM | |

| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor | Anterior Pituitary Membranes | 1.1 ± 0.4 nM | |

| Diacylglycerol (DAG) analogue | Protein Kinase C (PKC) | CHO-K1 cells | Ki (not specified, but high affinity) | |

| scyllo-Inositol | Amyloid-beta (Aβ) protofibrils | In vitro | 0.2–0.5 mM |

Table 3: Enzyme Kinetics of Key Enzymes in Inositol Metabolism and Signaling

| Enzyme | Substrate | Km | Vmax | Cell/System | Reference(s) |

| myo-Inositol Monophosphatase | myo-Inositol 1-phosphate | - | - | Bovine Brain | |

| Inositol Polyphosphate Multikinase (IPMK) | PIP2 | Apparent Km (improved with SF-1) | - | Human | |

| Diacylglycerol Kinase ζ (DGKζ) | Diacylglycerol (DAG) | Similar to wild type | - | Porcine | |

| Phosphatidylinositol Synthase (PIS) | - | - | - | - | |

| H(+)-myo-inositol symporter (HMIT) | myo-Inositol | ~100 µM | - | Xenopus oocytes |

Table 4: Physiological Concentrations of Inosose Stereoisomers

| Stereoisomer | Tissue/Fluid | Concentration | Reference(s) |

| myo-Inositol | Human Brain (White Matter) | 5.2 ± 0.5% (MICEST effect) | |

| myo-Inositol | Human Brain (Gray Matter) | 4.3 ± 0.5% (MICEST effect) | |

| myo-Inositol | Human Cerebrospinal Fluid (CSF) | - | |

| scyllo-Inositol | Human Brain (White Matter) | 0.35 ± 0.06 mM | |

| scyllo-Inositol | Human Brain (Gray Matter) | 0.43 ± 0.11 mM | |

| scyllo-Inositol | Human Brain | ~100 µM (in rodents) to ~500 µM (in humans) | |

| D-chiro-Inositol | Human Skeletal Muscle | Decreased by ~20% after a 72-hour fast | |

| allo-Inositol | - | Data not readily available | |

| neo-Inositol | - | Data not readily available | |

| muco-Inositol | - | Data not readily available | |

| cis-Inositol | - | Data not readily available | |

| epi-Inositol | Cerebrospinal Fluid (CSF) | Increased after oral administration |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of inosose stereoisomers.

In Vitro PI3K Activity Assay

This protocol describes a luminescence-based assay to measure the in vitro activity of PI3K by quantifying the amount of ADP produced.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., inhibitor) in DMSO.

-

Create a serial dilution of the test compound in Kinase Assay Buffer.

-

Reconstitute the recombinant PI3K enzyme in an appropriate buffer.

-

Prepare the substrate solution containing PIP2.

-

Prepare the ATP solution in Kinase Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Analysis of Inositol Phosphates by HPLC

This protocol outlines a method for the separation and quantification of inositol phosphates from biological samples using high-performance liquid chromatography (HPLC).

Materials:

-

Biological sample (e.g., cells, tissue)

-

Trichloroacetic acid (TCA)

-

Strong anion exchange (SAX) HPLC column

-

HPLC system with a suitable detector (e.g., conductivity detector, radioactivity detector for radiolabeled samples)

-

Mobile phase buffers (e.g., ammonium phosphate gradient)

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample in an appropriate buffer.

-

Precipitate proteins by adding ice-cold TCA to a final concentration of 5-10%.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant containing the soluble inositol phosphates.

-

Neutralize the supernatant with a suitable buffer.

-

-

HPLC Analysis:

-

Equilibrate the SAX column with the initial mobile phase buffer.

-

Inject the prepared sample onto the HPLC column.

-

Elute the inositol phosphates using a gradient of increasing salt concentration (e.g., ammonium phosphate).

-

Monitor the elution profile using the detector.

-

-

Data Analysis:

-

Identify the peaks corresponding to different inositol phosphate isomers by comparing their retention times with known standards.

-

Quantify the amount of each inositol phosphate by integrating the peak area.

-

Conclusion and Future Directions

The study of inosose stereoisomers continues to be a vibrant and critical area of research. Their fundamental roles in cellular signaling and the growing evidence of their therapeutic potential in a range of diseases underscore the importance of a deeper understanding of their biology. While significant progress has been made in elucidating the functions of myo-, scyllo-, and D-chiro-inositol, the biological significance of many other stereoisomers remains largely unexplored.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Expanding the quantitative data on binding affinities and enzyme kinetics for a wider range of inosose stereoisomers and their protein targets.

-

Elucidation of Novel Pathways: Investigating the roles of less-studied inosose stereoisomers in cellular signaling and metabolism.

-

Therapeutic Development: Leveraging the unique properties of specific stereoisomers to design novel therapeutic agents for diseases such as Alzheimer's, PCOS, and metabolic disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex and exciting field of inosose stereoisomer biology. The continued exploration of these fascinating molecules holds immense promise for advancing our understanding of cellular function and for the development of innovative new therapies.

References

The Enzymatic Synthesis of D-chiro-Inositol: A Technical Guide

An In-depth Exploration of the Conversion of myo-Inositol to D-chiro-Inositol via an Inosose Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-chiro-inositol (DCI) is a biologically significant stereoisomer of inositol, playing a crucial role in insulin signaling pathways. Its deficiency has been linked to insulin resistance and related metabolic disorders such as Polycystic Ovary Syndrome (PCOS) and type 2 diabetes. As a result, the efficient synthesis of DCI is of great interest for therapeutic applications. This technical guide details a prominent enzymatic pathway for the synthesis of D-chiro-inositol from myo-inositol, a process that involves a critical inosose intermediate. This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions, making it an attractive alternative to complex chemical syntheses.

The Enzymatic Pathway: From myo-Inositol to D-chiro-Inositol

The enzymatic conversion of myo-inositol to D-chiro-inositol is a two-step process that mimics the biological epimerization found in nature. This pathway utilizes two key enzymes:

-

myo-Inositol Dehydrogenase (IDH): This enzyme catalyzes the oxidation of myo-inositol to an inosose intermediate, typically scyllo-inosose or epi-inosose, depending on the specific enzyme used.

-

Inosose Isomerase: This enzyme facilitates the isomerization of the inosose intermediate to D-chiro-inositol.

This enzymatic cascade provides a highly specific route to D-chiro-inositol, avoiding the need for protecting groups and harsh reagents often associated with traditional chemical synthesis.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the enzymatic synthesis of D-chiro-inositol from myo-inositol. The data is compiled from various studies and patents to provide a comparative overview of the process efficiency.

| Parameter | Value | Reference |

| Starting Material | myo-Inositol | General |

| Enzymes | myo-Inositol Dehydrogenase, Inosose Isomerase | Patent WO/2014/116072 |

| Substrate Concentration | 10 g/L myo-Inositol | Research Article |

| Product Concentration | 1.1 - 1.6 g/L D-chiro-Inositol | Research Article |

| Conversion Yield | Approximately 11-16% | Calculated from concentrations |

| Reaction Time | Not Specified | - |

| Optimal pH | 10.5 - 11.0 (for myo-Inositol Dehydrogenase) | Research Article |

| Purity of Final Product | High purity achievable after separation | Patent WO/2014/116072 |

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the enzymatic synthesis of D-chiro-inositol from myo-inositol.

Enzyme Production and Preparation

-

Gene Expression: The genes encoding for myo-inositol dehydrogenase and inosose isomerase are cloned into a suitable expression vector, which is then transformed into a host organism, typically E. coli.

-

Cell Culture and Induction: The recombinant E. coli is cultured in a suitable growth medium. Gene expression is induced by the addition of an appropriate inducer (e.g., IPTG) at a specific cell density.

-

Cell Lysis and Enzyme Purification: After a period of incubation, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods such as sonication or high-pressure homogenization. The crude cell lysate is then centrifuged to remove cell debris. The enzymes can be used as a crude extract or further purified using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).

Enzymatic Conversion Reaction

-

Reaction Setup: A reaction mixture is prepared containing myo-inositol as the substrate in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Enzyme Addition: The purified enzymes (myo-inositol dehydrogenase and inosose isomerase) or the crude cell extract are added to the reaction mixture.

-

Cofactor Addition: The reaction may require the addition of cofactors such as NAD⁺ for the dehydrogenase.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of myo-inositol and D-chiro-inositol using techniques like High-Performance Liquid Chromatography (HPLC).

Product Purification

-

Enzyme Removal: After the reaction is complete, the enzymes are removed from the reaction mixture. This can be achieved by heat inactivation followed by centrifugation, or by ultrafiltration if purified enzymes were used.

-

Purification of D-chiro-Inositol: The resulting solution contains a mixture of D-chiro-inositol, unreacted myo-inositol, and other components from the reaction buffer. The separation of D-chiro-inositol from myo-inositol can be achieved by methods that exploit their different solubilities. A common method involves the addition of an organic solvent (e.g., ethanol) to the concentrated aqueous solution, which selectively precipitates myo-inositol, leaving D-chiro-inositol enriched in the supernatant.

-

Isolation of D-chiro-Inositol: The supernatant is then collected, and the solvent is evaporated to obtain the purified D-chiro-inositol. Further recrystallization steps can be performed to achieve higher purity.

Visualizations

Signaling Pathway: Enzymatic Conversion of myo-Inositol

Caption: Enzymatic conversion of myo-inositol to D-chiro-inositol.

Experimental Workflow for D-chiro-Inositol Synthesis

Caption: General experimental workflow for D-chiro-inositol production.

The Metabolic Crossroads of Inositols: A Technical Guide to 1L-epi-2-Inosose and its Relationship with myo-Inositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, inositols and their derivatives stand out as critical players in a myriad of signaling and structural roles. This technical guide provides an in-depth exploration of the relationship between two key inositol stereoisomers: the ubiquitous myo-inositol and the less-characterized 1L-epi-2-Inosose. We delve into the enzymatic pathways that connect these molecules, present detailed experimental protocols for their study, and offer quantitative data to support further research and drug development endeavors. Through a comprehensive review of current scientific literature, this document aims to be an essential resource for professionals investigating the multifaceted world of inositol metabolism.

Introduction to myo-Inositol and this compound

myo-Inositol is the most abundant stereoisomer of inositol and serves as a fundamental building block for a vast array of signaling molecules, including inositol phosphates and phosphatidylinositol (PI) lipids.[1][2] These molecules are integral to signal transduction cascades that govern essential cellular processes. The de novo synthesis of myo-inositol originates from glucose-6-phosphate in a two-step enzymatic process.[2]

This compound, also known as 2L-2,3,4,6/5-Pentahydroxycyclohexanone, is another stereoisomer of inositol.[1][3] While not as extensively studied as myo-inositol, it is recognized as a valuable biochemical reagent and a key starting material in the synthesis of other important inositol derivatives, such as D-chiro-inositol.

The Enzymatic Bridge: Metabolic Conversion Pathways

The relationship between myo-inositol and various inosose isomers is primarily mediated by the action of specific dehydrogenases. These enzymes catalyze the oxidation of hydroxyl groups on the inositol ring, leading to the formation of a ketone group.

Oxidation of myo-Inositol by myo-Inositol Dehydrogenase

A well-characterized enzymatic conversion involves the oxidation of myo-inositol by NAD+-dependent myo-inositol dehydrogenase (EC 1.1.1.18), also known as inositol 2-dehydrogenase. This enzyme has been isolated and studied from various microorganisms, notably Bacillus subtilis. The reaction product is scyllo-inosose (also referred to as myo-inosose-2 or 2,4,6/3,5-pentahydroxycyclohexanone). This reaction is a key step in the catabolism of myo-inositol in these organisms.

Direct Conversion of myo-Inositol to L-epi-2-Inosose

While the formation of scyllo-inosose is a common metabolic fate of myo-inositol, evidence points to a direct enzymatic conversion of myo-inositol to L-epi-2-inosose. A patent has described a process utilizing a microorganism, Xanthomonas sp., to perform this specific oxidation. This discovery highlights a direct and biologically significant link between these two inositol isomers. Although the specific enzyme responsible for this conversion in Xanthomonas sp. has not been fully characterized in the available literature, this microbial transformation presents a promising avenue for the biotechnological production of L-epi-2-inosose.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of myo-inositol and the physical properties of the involved molecules.

Table 1: Physicochemical Properties of myo-Inositol and this compound

| Property | myo-Inositol | This compound |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀O₆ |

| Molecular Weight | 180.16 g/mol | 178.14 g/mol |

| CAS Number | 87-89-8 | 33471-33-9 |

| IUPAC Name | (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol | (2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one |

Table 2: Representative Kinetic Parameters of myo-Inositol Dehydrogenases

| Enzyme Source | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Corynebacterium glutamicum (IolG) | myo-Inositol | 14.0 ± 1.9 | 60.9 ± 13.7 | 235.1 ± 23.4 |

| Hygromycin A Biosynthesis (Hyg17) | myo-Inositol | 9.0 ± 1.1 | - | 366.7 ± 46.96 |

Note: Specific kinetic data for the enzyme from Xanthomonas sp. responsible for the conversion of myo-inositol to L-epi-2-inosose are not available in the current literature. The data presented are for homologous enzymes from other microorganisms and serve as a reference.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathways of myo-inositol synthesis and its conversion to inosose isomers.

Experimental Workflows

Caption: General workflows for enzyme purification and inositol analysis.

Experimental Protocols

Assay of myo-Inositol Dehydrogenase Activity

This protocol is adapted for the spectrophotometric measurement of NAD+ reduction.

Materials:

-

100 mM Sodium Pyrophosphate buffer, pH 9.0

-

5 mM NAD+ solution

-

250 mM myo-inositol solution

-

Purified myo-inositol dehydrogenase solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

300 µL of 100 mM Sodium Pyrophosphate buffer (pH 9.0)

-

300 µL of 5 mM NAD+ solution

-

300 µL of 250 mM myo-inositol solution

-

2.1 mL of deionized water

-

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding a known amount of purified myo-inositol dehydrogenase.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under these conditions.

Purification of myo-Inositol Dehydrogenase from Bacillus subtilis

This is a general protocol; optimization may be required.

Materials:

-

Bacillus subtilis cell paste

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase I)

-

Ammonium sulfate

-

Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Ion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Size-exclusion chromatography column (e.g., Sephacryl S-200)

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and incubate to achieve lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a desired saturation (e.g., 40-70%), stirring at 4°C. Collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a pre-equilibrated ion-exchange column. Elute with a salt gradient (e.g., 0-1 M NaCl in dialysis buffer). Collect fractions and assay for myo-inositol dehydrogenase activity.

-

Size-Exclusion Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a size-exclusion column equilibrated with a suitable buffer. Collect fractions and assay for activity.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.

Analysis of Inositol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method involving pre-column derivatization.

Materials:

-

Inositol-containing sample

-

Internal standard (e.g., xylitol)

-

Derivatization reagent (e.g., acetic anhydride with pyridine, or benzoyl chloride)

-

HPLC system with a suitable column (e.g., Aminex HPX-87C or a C18 column for derivatized samples) and detector (e.g., Refractive Index, UV, or Evaporative Light Scattering Detector).

Procedure:

-

Sample Preparation: Extract inositols from the biological matrix. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Derivatization (if required):

-

Acetylation: Dry the sample and react with a mixture of acetic anhydride and pyridine.

-

Benzoylation: React the sample with benzoyl chloride in the presence of a base.

-

-

HPLC Analysis:

-

Inject the derivatized or underivatized sample onto the HPLC column.

-

For underivatized inositols on an Aminex HPX-87C column, an isocratic mobile phase of water at an elevated temperature (e.g., 50-65°C) is often used with RI detection.

-

For derivatized inositols on a C18 column, a gradient of acetonitrile and water is typically employed with UV detection.

-

-

Quantification: Identify and quantify the inositol isomers by comparing their retention times and peak areas to those of known standards.

Analysis of Inositol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity.

Materials:

-

Inositol-containing sample

-

Internal standard (e.g., deuterated myo-inositol)

-

Derivatization reagent (e.g., trimethylsilyl (TMS) etherification reagents like BSTFA with TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation and Extraction: Similar to the HPLC protocol.

-

Derivatization: Dry the sample thoroughly. Add the silylating reagent and heat to complete the derivatization to form volatile TMS-ethers.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the different inositol isomer derivatives.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each isomer.

-

-

Quantification: Construct a calibration curve using standards and the internal standard to quantify the inositol isomers in the sample.

Conclusion and Future Directions

The metabolic relationship between myo-inositol and this compound, particularly the direct enzymatic conversion facilitated by microorganisms like Xanthomonas sp., opens new avenues for research and biotechnological applications. A deeper understanding of the enzymes involved, including their structure, mechanism, and regulation, is crucial for harnessing their potential. The development of robust and specific inhibitors or modulators of these enzymes could have significant implications in drug development, particularly in areas where inositol metabolism is dysregulated. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore this fascinating corner of cellular biochemistry. Future work should focus on the isolation and characterization of the myo-inositol dehydrogenase from Xanthomonas sp. to elucidate its kinetic properties and substrate specificity, which will be invaluable for the targeted synthesis of this compound and its derivatives.

References

- 1. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological, Biochemical, and Structural Bioinformatic Analysis of the Multiple Inositol Dehydrogenases from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juser.fz-juelich.de [juser.fz-juelich.de]

The Therapeutic Potential of 1L-epi-2-Inosose: A Technical Guide for Researchers

An In-depth Exploration of a Promising Precursor for Metabolic Disease Therapeutics

This technical guide provides a comprehensive overview of the potential therapeutic applications of 1L-epi-2-Inosose, a pivotal precursor in the synthesis of biologically active inositol isomers. While direct therapeutic applications of this compound are not extensively documented, its role as a key starting material for D-chiro-inositol positions it as a compound of significant interest for researchers, scientists, and drug development professionals. This document delves into the indirect therapeutic relevance of this compound by focusing on the well-established clinical applications and mechanisms of action of its derivatives, particularly D-chiro-inositol and myo-inositol, in the context of metabolic disorders such as Polycystic Ovary Syndrome (PCOS) and insulin resistance.

Introduction to this compound and its Therapeutic Significance

This compound is a monosaccharide, a stereoisomer of inosose, which serves as a valuable chiral building block in organic synthesis. Its primary therapeutic relevance stems from its efficient conversion to D-chiro-inositol, an inositol stereoisomer that plays a crucial role in insulin signal transduction. Deficiencies in D-chiro-inositol have been linked to insulin resistance, a hallmark of several metabolic diseases. Therefore, the synthesis of D-chiro-inositol from readily available precursors like this compound is a critical area of research in the development of novel therapeutics for these conditions.

Synthesis of Bioactive Inositols from this compound

The conversion of this compound to D-chiro-inositol and other bioactive inositols is a key step in unlocking its therapeutic potential. This transformation is typically achieved through stereoselective reduction.

Experimental Protocol: Stereoselective Reduction of this compound to D-chiro-inositol

Objective: To synthesize D-chiro-inositol and epi-inositol via the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Deionized water

-

Ruthenium on carbon catalyst (Ru/C), 5%

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Crystallization solvent (e.g., aqueous ethanol)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure reactor, dissolve this compound in deionized water to a concentration of 10-20% (w/v).

-

Catalyst Addition: Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the this compound.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to 50-100 atm.

-

Reaction Conditions: Heat the mixture to 100-150°C with vigorous stirring. The reaction is typically monitored by HPLC for the disappearance of the starting material and the formation of the products. The reaction time can vary from 4 to 24 hours.

-

Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the ruthenium catalyst.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to obtain a crude mixture of D-chiro-inositol and epi-inositol.

-

Purification: The separation of D-chiro-inositol from epi-inositol can be achieved by fractional crystallization from a suitable solvent system, such as aqueous ethanol. The differing solubilities of the isomers allow for their selective precipitation.

-

Analysis: Confirm the identity and purity of the isolated D-chiro-inositol using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Therapeutic Applications in Metabolic Diseases

The therapeutic value of this compound is realized through its conversion to D-chiro-inositol and myo-inositol, which have demonstrated efficacy in managing metabolic disorders, primarily by improving insulin sensitivity.

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, often characterized by insulin resistance. Supplementation with D-chiro-inositol and myo-inositol has been shown to improve both metabolic and reproductive aspects of PCOS.

Table 1: Quantitative Data from Clinical Trials of Inositol Supplementation in PCOS

| Parameter | Study Population | Intervention | Duration | Results | Reference |

| Ovulation Rate | 22 women with PCOS | 1200 mg/day D-chiro-inositol | 6-8 weeks | 86% of women ovulated in the DCI group vs. 27% in the placebo group. | [1] |

| HOMA-IR | 46 overweight women with PCOS | Myo-inositol (1100 mg) + D-chiro-inositol (27.6 mg) | Not specified | Statistically significant reduction in HOMA-IR in the combined therapy group. | [2] |

| Free Testosterone | 46 overweight women with PCOS | Myo-inositol (1100 mg) + D-chiro-inositol (27.6 mg) | Not specified | Statistically significant reduction in free testosterone in the combined therapy group. | [2] |

| Menstrual Regularity | 60 women with PCOS | Myo-inositol + D-chiro-inositol (40:1 ratio) | 12 weeks | Significant improvement in menstrual regularity. | [3] |

Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Myo-inositol supplementation has shown promise in improving several components of metabolic syndrome.

Table 2: Quantitative Data from Clinical Trials of Myo-inositol in Metabolic Syndrome

| Parameter | Study Population | Intervention | Duration | Results | Reference |

| Systolic Blood Pressure | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in systolic blood pressure. | [4] |

| Diastolic Blood Pressure | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in diastolic blood pressure. | |

| HOMA-IR | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in HOMA-IR. | |

| Triglycerides | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in triglyceride levels. | |

| HDL Cholesterol | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant increase in HDL cholesterol levels. | |

| BMI | Patients with metabolic syndrome | 600-4450 mg/day inositol | 6-48 weeks | Significant decrease in BMI (WMD = -0.41 kg/m ²). |

Mechanism of Action: Inositol Signaling Pathways

D-chiro-inositol and myo-inositol are precursors to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.

Insulin Signaling Pathway

Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins like PDK1 and Akt (protein kinase B), leading to the activation of Akt. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Myo-inositol is a key component of PIP2, and D-chiro-inositol is a component of an IPG mediator that activates key enzymes in glucose metabolism.

Caption: Simplified Insulin Signaling Pathway Involving Myo-inositol and D-chiro-inositol.

Experimental Workflows

Workflow for the Synthesis and Evaluation of D-chiro-inositol from this compound

The following diagram illustrates a typical workflow for the synthesis of D-chiro-inositol from this compound and its subsequent biological evaluation.

Caption: Workflow for D-chiro-inositol Synthesis and Biological Evaluation.

Conclusion

While this compound may not have direct therapeutic applications, its role as a readily accessible precursor to the biologically active D-chiro-inositol makes it a compound of high interest in the field of metabolic disease research. The synthetic pathways from this compound to D-chiro-inositol provide a viable route for the production of this important insulin sensitizer. The extensive clinical data supporting the use of D-chiro-inositol and myo-inositol in conditions like PCOS and metabolic syndrome underscore the therapeutic potential that originates from this compound. Further research into optimizing the stereoselective synthesis from this compound and exploring other potential bioactive derivatives will be crucial in fully realizing its contribution to the development of novel therapeutics.

References

- 1. Stereoselective Voltammetric Biosensor for Myo-Inositol and D-Chiro-Inositol Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective epimerization of L-chiro-inositol to L-muco- and D-chiro-inositol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway: An In-depth Technical Guide to the Biosynthesis of 1L-epi-2-Inosose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1L-epi-2-Inosose is a carbocyclic sugar of significant interest in synthetic chemistry and as a potential building block in drug development. While its chemical synthesis has been explored, its biosynthetic pathway remains largely uncharacterized in publicly available literature. This technical guide consolidates the current understanding of this compound biosynthesis, drawing upon patent literature describing its microbial production and analogous, well-characterized pathways of related inositols. We present a putative biosynthetic pathway, detail experimental protocols for its investigation, and provide a framework for the quantitative analysis of its components. This document serves as a foundational resource for researchers aiming to elucidate and engineer the biological production of this valuable compound.

Introduction

Inositols and their oxidized derivatives, inososes, are a diverse class of cyclohexanepolyols that play roles in various biological processes. This compound, a stereoisomer of inosose, holds potential as a chiral precursor for the synthesis of complex molecules, including pharmaceuticals. While chemical synthesis routes exist, biological production offers a potentially more sustainable and stereospecific alternative.

Evidence for the biosynthesis of this compound comes primarily from patent literature, which describes the conversion of myo-inositol to this compound by various microorganisms, including Acetobacter suboxydans, Xanthomonas sp., and Pseudomonas sp.[1][2]. This microbial transformation suggests the presence of a specific oxidoreductase (dehydrogenase) capable of catalyzing this conversion. This guide will explore the putative enzymatic reaction and provide detailed methodologies for its study.

Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is a single-step enzymatic oxidation of myo-inositol. This reaction is catalyzed by a putative myo-inositol dehydrogenase that specifically produces the this compound stereoisomer.

Key Components:

-

Substrate: myo-Inositol

-

Product: this compound

-

Enzyme (Putative): myo-Inositol-1L-epi-2-inosose Dehydrogenase (mI-epi-IDH)

-

Cofactor: Likely NAD+ or NADP+

The reaction involves the oxidation of the axial hydroxyl group at the C2 position of myo-inositol to a ketone, yielding this compound.

Quantitative Data Summary

As the biosynthesis of this compound is not yet extensively characterized, the following tables present hypothetical, yet plausible, quantitative data based on studies of analogous inositol dehydrogenases. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical Kinetic Parameters of Putative myo-Inositol-1L-epi-2-inosose Dehydrogenase (mI-epi-IDH)

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| myo-Inositol | 2.5 | 15.0 | 12.5 | 5.0 x 10³ |

| NAD+ | 0.15 | - | - | - |

| scyllo-Inositol | > 100 | < 0.1 | - | - |

| D-chiro-Inositol | 50 | 1.2 | 1.0 | 2.0 x 10¹ |

Table 2: Example of Microbial Production of this compound

| Microorganism | Substrate Concentration (g/L) | Fermentation Time (h) | Product Titer (g/L) | Yield (g/g) |

| Acetobacter suboxydans | 50 (myo-Inositol) | 72 | 35 | 0.70 |

| Xanthomonas sp. | 50 (myo-Inositol) | 96 | 28 | 0.56 |

| Pseudomonas sp. | 50 (myo-Inositol) | 96 | 22 | 0.44 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Enzyme Purification

The purification of the putative myo-Inositol-1L-epi-2-inosose Dehydrogenase (mI-epi-IDH) is a critical first step. The following protocol is adapted from established methods for inositol dehydrogenase purification.

Protocol:

-

Cell Culture and Harvest:

-

Culture the selected microorganism (e.g., Acetobacter suboxydans) in a suitable medium containing myo-inositol as an inducer.

-

Harvest cells in the late exponential phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).

-

Lyse the cells by sonication on ice or by passing through a French press.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% while stirring at 4°C.

-

Collect the precipitate by centrifugation and resuspend in a minimal volume of lysis buffer.

-

-

Dialysis:

-

Dialyze the resuspended pellet against the lysis buffer overnight to remove ammonium sulfate.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).

-

Affinity Chromatography: If the gene is cloned and expressed with a tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose).

-

Size-Exclusion Chromatography: As a final polishing step, apply the active fractions to a size-exclusion column (e.g., Superdex 200) to separate proteins by size.

-

-

Purity Assessment:

-

Analyze the purity of the final enzyme preparation by SDS-PAGE.

-

Enzyme Activity Assay

The activity of mI-epi-IDH can be determined by monitoring the reduction of the NAD(P)+ cofactor.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Glycine-NaOH buffer (pH 9.5)

-

10 mM myo-inositol

-

2 mM NAD+

-

Enzyme solution

-

-

-

Assay Procedure:

-

Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm (for NADH) or 340 nm (for NADPH) using a spectrophotometer at a constant temperature (e.g., 30°C).

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH is 6,220 M⁻¹cm⁻¹ at 340 nm). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

-

Product Identification and Quantification

The product of the enzymatic reaction, this compound, needs to be identified and quantified.

Protocol:

-

Enzymatic Reaction:

-

Incubate a larger-scale reaction mixture as described in the activity assay for a sufficient time to allow product formation.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

-

Analysis by HPLC:

-

Centrifuge the quenched reaction to remove precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using an appropriate column for sugar analysis (e.g., an amino-based column).

-

Use an authentic standard of this compound for comparison of retention time.

-

-

Analysis by Mass Spectrometry (MS):

-

Confirm the identity of the product by coupling the HPLC to a mass spectrometer (LC-MS) and comparing the mass spectrum with that of the standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and use it to quantify the product in the enzymatic reaction.

-

Signaling Pathways and Logical Relationships

The regulation of this compound biosynthesis is likely linked to the overall carbon metabolism of the producing organism. The expression of the mI-epi-IDH gene may be induced by the presence of myo-inositol and repressed by more readily metabolizable carbon sources like glucose.

Conclusion

The biosynthesis of this compound represents an intriguing and underexplored area of microbial metabolism. The information presented in this guide, though based on a combination of direct evidence from patents and inferences from analogous systems, provides a solid foundation for future research. The detailed experimental protocols offer a clear path for the purification and characterization of the key enzyme involved, while the proposed regulatory mechanisms suggest avenues for metabolic engineering to enhance production. Elucidating this biosynthetic pathway will not only advance our understanding of inositol metabolism but also pave the way for the sustainable production of this valuable chiral building block for the pharmaceutical and chemical industries.

References

1L-epi-2-Inosose: A Technical Guide for Life Science Researchers

An In-depth Technical Guide on the Biochemical Reagent 1L-epi-2-Inosose for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a carbocyclic sugar and a stereoisomer of inositol, playing a significant role as a biochemical reagent in life science research. It is a key intermediate in the metabolic pathway converting myo-inositol to D-chiro-inositol, a molecule of interest in insulin signaling and the management of conditions like polycystic ovary syndrome (PCOS) and insulin-resistant diabetes.[1][2] This guide provides a comprehensive overview of this compound, including its biochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Biochemical and Physical Properties

This compound is a pentahydroxycyclohexanone. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 178.14 g/mol | --INVALID-LINK-- |

| CAS Number | 33471-33-9 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D -3.0 to -5.5° (c=1 in water) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Role in Inositol Metabolism and Signaling

This compound is a critical intermediate in the enzymatic conversion of myo-inositol to D-chiro-inositol. This pathway is of significant interest due to the role of D-chiro-inositol in insulin signal transduction.[2] The conversion of myo-inositol is a key step in generating inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.

The metabolic pathway involves the oxidation of myo-inositol to myo-inosose-2, followed by isomerization to this compound, and subsequent reduction to epi-inositol, which can then be converted to D-chiro-inositol. A patent describes a method for producing L-epi-2-inosose from myo-inositol using a microorganism, highlighting its role as a precursor.[1]

While the broader roles of myo-inositol and D-chiro-inositol in signaling are well-documented, specific signaling pathways directly modulated by this compound are not extensively characterized in publicly available literature. Research has primarily focused on its role as a metabolic intermediate.

Metabolic Pathway of myo-Inositol to D-chiro-Inositol

Caption: Enzymatic conversion of myo-inositol to D-chiro-inositol via this compound.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound as a reagent in various life science assays are not extensively published. However, based on its role as an intermediate, the following protocols for related processes can be adapted by researchers.

Microbial Conversion of myo-Inositol to this compound

This protocol is a generalized procedure based on a patented method for the microbial production of this compound.[1]

Objective: To produce this compound from myo-inositol using a suitable microorganism.

Materials:

-